
Mal-amido-PEG12-TFP ester
Übersicht
Beschreibung
Mal-amido-PEG12-TFP ester is a PEG linker containing a maleimide and TFP ester end group . The Maleimide group is reactive with thiols between pH 6.5 and 7.5 . The TFP ester can react with primary amine groups and is also less susceptible to undergo hydrolysis compared to NHS ester . The hydrophilic PEG chain increases the water solubility of a compound in aqueous media .
Molecular Structure Analysis
The molecular formula of this compound is C40H60F4N2O17 . It has a molecular weight of 916.9 g/mol . The structure of this compound contains a total of 124 bond(s). There are 64 non-H bond(s), 11 multiple bond(s), 44 rotatable bond(s), 5 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), 1 secondary amide(s) (aliphatic), 1 imide(s) (-thio), and 12 ether(s) (aliphatic) .
Chemical Reactions Analysis
The Maleimide group in this compound is reactive with thiols between pH 6.5 and 7.5 . The TFP ester can react with primary amine groups and is also less susceptible to undergo hydrolysis compared to NHS ester .
Wirkmechanismus
Target of Action
The primary target of Mal-amido-PEG12-TFP ester is the E3 ubiquitin ligase . This compound is a PEG-based PROTAC linker used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
this compound contains a maleimide and TFP ester end group . The Maleimide group is reactive with thiols between pH 6.5 and 7.5 . The TFP ester can react with primary amine groups and is also less susceptible to undergo hydrolysis compared to NHS ester .
Biochemical Pathways
this compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This process involves the tagging of target proteins with ubiquitin molecules, which signals for their degradation by the proteasome. This mechanism allows for the selective and efficient removal of specific proteins, thereby influencing various biochemical pathways.
Pharmacokinetics
The hydrophilic PEG chains of this compound increase the water solubility of a compound in aqueous media . This property can enhance the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby improving its bioavailability.
Result of Action
The result of the action of this compound is the selective degradation of target proteins . This can lead to changes in cellular processes and functions, depending on the role of the degraded protein.
Action Environment
The action of this compound is influenced by environmental factors such as pH. The maleimide group of the compound is reactive with thiols between pH 6.5 and 7.5 . Additionally, the compound’s water solubility can be influenced by the presence of aqueous media .
Safety and Hazards
According to the safety data sheet, in the event of a fire involving Mal-amido-PEG12-TFP ester, use dry powder or carbon dioxide extinguishers. Protective clothing and self-contained breathing apparatus should be worn . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes. Assure adequate flushing of the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention . If inhaled, remove to fresh air. In severe cases or if symptoms persist, seek medical attention . If ingested, seek medical attention .
Biochemische Analyse
Biochemical Properties
Mal-amido-PEG12-TFP ester plays a crucial role in biochemical reactions by facilitating the conjugation of biomolecules. The maleimide group of this compound reacts with thiol groups on proteins, peptides, and other biomolecules through a Michael addition reaction. This reaction is highly specific and occurs under mild conditions, preserving the biological activity of the conjugated molecules. The TFP ester group reacts with primary amines, forming stable amide bonds. This dual reactivity allows this compound to link different biomolecules, enhancing their solubility and stability in aqueous environments .
Cellular Effects
This compound influences various cellular processes by modifying the properties of conjugated biomolecules. It enhances the solubility and stability of hydrophobic molecules, facilitating their transport and distribution within cells. This compound can also affect cell signaling pathways by modifying the activity of signaling proteins through conjugation. For example, this compound can be used to conjugate antibodies to cell surface receptors, modulating their signaling activity and influencing gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its reactivity with thiols and primary amines. The maleimide group forms a covalent bond with thiol groups on cysteine residues of proteins, peptides, and other biomolecules. This reaction occurs under mild conditions (pH 6.5-7.5) and is highly specific, ensuring minimal off-target effects. The TFP ester group reacts with primary amines, forming stable amide bonds. This dual reactivity allows this compound to form stable conjugates with a wide range of biomolecules, enhancing their solubility and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is stable under typical storage conditions (-20°C) and retains its reactivity for extended periods. Prolonged exposure to aqueous environments can lead to hydrolysis of the TFP ester group, reducing its reactivity. In in vitro and in vivo studies, this compound has been shown to maintain its conjugation properties over time, with minimal degradation observed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively enhances the solubility and stability of conjugated biomolecules without causing significant toxicity. At high doses, this compound can cause adverse effects, including cytotoxicity and immune responses. These effects are dose-dependent and vary with the type of biomolecule conjugated and the animal model used .
Metabolic Pathways
This compound is involved in metabolic pathways that facilitate the conjugation of biomolecules. The maleimide group reacts with thiol groups on cysteine residues, forming stable thioether bonds. The TFP ester group reacts with primary amines, forming stable amide bonds. These reactions are catalyzed by enzymes such as thiol transferases and amine transferases, which facilitate the conjugation process. This compound can also affect metabolic flux and metabolite levels by modifying the properties of conjugated biomolecules .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interactions with transporters and binding proteins. The hydrophilic PEG chains enhance the solubility of conjugated biomolecules, facilitating their transport across cell membranes. This compound can also interact with binding proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles through its conjugation with targeting peptides or proteins. For example, this compound can be conjugated to mitochondrial targeting peptides, directing it to the mitochondria. Post-translational modifications such as phosphorylation and glycosylation can also influence the subcellular localization and activity of this compound .
Eigenschaften
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H60F4N2O17/c41-32-31-33(42)39(44)40(38(32)43)63-37(50)4-7-51-9-11-53-13-15-55-17-19-57-21-23-59-25-27-61-29-30-62-28-26-60-24-22-58-20-18-56-16-14-54-12-10-52-8-5-45-34(47)3-6-46-35(48)1-2-36(46)49/h1-2,31H,3-30H2,(H,45,47) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRMHYMPAXBKTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H60F4N2O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
916.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


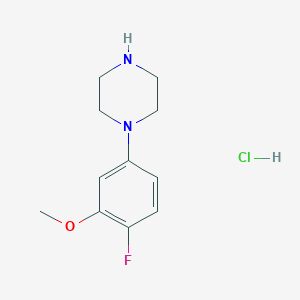
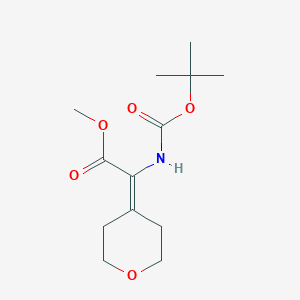
![3,6,13,16-Tetraoxatricyclo[16.2.2.2(8,11)]tetracosa-1(20),8,10,18,21,23-hexaene-2,7,12,17-tetrone](/img/structure/B1458485.png)

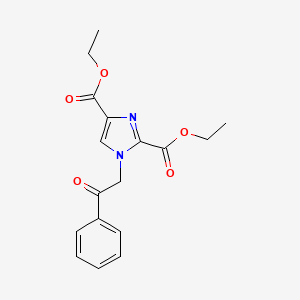
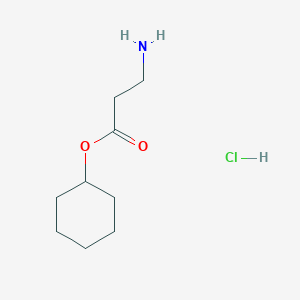
![(5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-2-methoxyphenyl)boronic acid](/img/structure/B1458493.png)

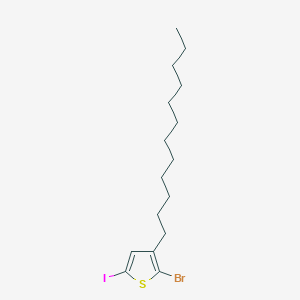
![1-Methyl-1,3,7-triazaspiro-[4.5]decan-4-one hydrochloride](/img/structure/B1458497.png)
![5-cyclopropyl-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride](/img/structure/B1458498.png)
![6-Chloro-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1458499.png)
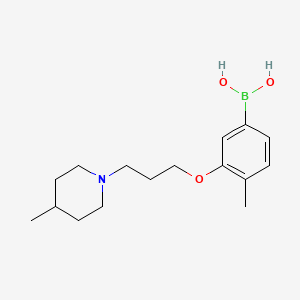
![methyl 5-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1458503.png)
